Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] While occurring rarely in nature, synthetic indazole derivatives possess a vast spectrum of biological activities, leading to their incorporation into numerous clinically successful pharmaceuticals.[1][2] The structural versatility of the indazole nucleus allows for extensive functionalization, yielding compounds with anticancer, anti-inflammatory, and anti-HIV properties.[1][3] Notable FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its therapeutic importance.[1]
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1][4] The 2-substituted 2H-indazoles are a particularly important class, frequently utilized in drug design due to their unique pharmacological profiles.[5][6] This guide provides a comprehensive, in-depth technical overview of a multi-step synthesis for a specific, functionalized 2H-indazole derivative: Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. The following sections detail the strategic synthesis plan, step-by-step experimental protocols with mechanistic insights, and critical process parameters for researchers in synthetic and medicinal chemistry.
Strategic Approach: A Three-Step Retrosynthetic Pathway
The synthesis of the target molecule, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate, is designed around a robust and logical sequence starting from a commercially available nitro-substituted indazole. The core strategy involves three key transformations:
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Regioselective N-Methylation: Introduction of a methyl group at the N2 position of the indazole ring.
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Nitro Group Reduction: Conversion of the nitro moiety to a primary amine, a versatile functional group for further elaboration.
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Sandmeyer Reaction and Esterification: Transformation of the amine into the final methyl ester via a diazonium salt intermediate.
This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material, 3-methyl-6-nitro-1H-indazole.
Caption: Overall synthetic workflow for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.
Part 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole
The initial and most critical step is the regioselective methylation of 3-methyl-6-nitro-1H-indazole. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 regioisomers.[3] The choice of methylating agent and base is paramount to achieving high selectivity for the desired N2-alkylated product, which is the thermodynamically less stable isomer. While various methylating agents like highly toxic dimethyl sulfate have been reported, dimethyl carbonate offers a safer and more environmentally benign alternative.[7][8]
Experimental Protocol
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-6-nitro-1H-indazole (17.7 g, 0.1 mol).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 40 mL) and isopropanol (5 mL) and stir until the solid dissolves. To this solution, add dimethyl carbonate (18 g, 0.2 mol) followed by the organic base triethylenediamine (DABCO, 12.3 g, 0.11 mol).[7] The use of an organic base like DABCO is crucial for facilitating the deprotonation of the indazole nitrogen, activating it for nucleophilic attack on the methylating agent.
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 20 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 900 mL of ice-cold water with stirring. A yellow solid will precipitate out of the solution.
-
Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.[7]
Caption: Competing pathways in the N-methylation of the indazole scaffold.
Part 2: Synthesis of 2,3-dimethyl-2H-indazol-6-amine
The second stage involves the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of synthetic chemistry, enabling access to a versatile intermediate. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this purpose, particularly for substrates that may be sensitive to catalytic hydrogenation.[9]
Experimental Protocol
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Reaction Setup: In a 100 mL flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) in 2-methoxyethyl ether (4.3 mL) with gentle heating. Cool the resulting solution to 0°C in an ice bath.[9]
-
Reagent Addition: Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol) to the cooled solution.[9]
-
Acidification: Add concentrated hydrochloric acid (3.2 mL) dropwise, ensuring the internal temperature does not rise above 5°C.[9] The exothermic nature of the acid addition and the reduction reaction necessitates careful temperature control to prevent side reactions.
-
Reaction Conditions: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 45 minutes.[9]
-
Work-up and Isolation: Add diethyl ether (14 mL) to the reaction mixture to precipitate the product.
-
Purification: Collect the precipitate by filtration to yield the desired 2,3-dimethyl-2H-indazol-6-amine, likely as its hydrochloride salt.[9] The free amine can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and subsequent extraction with an organic solvent like ethyl acetate.
Part 3: Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate
The final stage of the synthesis involves converting the primary amine into the target methyl ester. A robust method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This allows for the introduction of a nitrile group, which can then be hydrolyzed to a carboxylic acid and subsequently esterified.
Experimental Protocol: A Proposed Route
Step 3a: Diazotization and Cyanation (Sandmeyer Reaction)
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Diazotization: Suspend 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the low temperature. The formation of the diazonium salt should be monitored with starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise.
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Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases. Cool the mixture, and extract the product, 2,3-dimethyl-2H-indazole-6-carbonitrile, with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3b: Hydrolysis of the Nitrile
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Reaction Setup: Reflux the crude 2,3-dimethyl-2H-indazole-6-carbonitrile from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours until TLC indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 2,3-dimethyl-2H-indazole-6-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 3c: Fischer Esterification
-
Reaction Setup: Suspend the crude 2,3-dimethyl-2H-indazole-6-carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.
Data Summary
The following table summarizes key information for the starting material and critical intermediates.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 3-methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | - |
| 2,3-dimethyl-6-nitro-2H-indazole | C₉H₉N₃O₂ | 191.19 | ¹H NMR (DMSO-d₆): δ 2.67 (s, 3H), 4.19 (s, 3H), 7.71 (d, 1H), 7.93 (d, 1H), 8.51 (s, 1H).[7] |
| 2,3-dimethyl-2H-indazol-6-amine | C₉H₁₁N₃ | 161.20 | - |
| Methyl 2,3-dimethyl-2H-indazole-6-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | - |
Conclusion
This guide outlines a comprehensive and technically sound synthetic route to Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. The described methodologies employ established and reliable chemical transformations, providing a clear pathway for researchers and drug development professionals. The critical step of regioselective N-methylation is addressed with a safer, more practical protocol using dimethyl carbonate. Subsequent reduction and Sandmeyer-based functional group transformations provide a logical sequence to access the final target compound. The protocols and mechanistic insights presented herein serve as a valuable resource for the synthesis of this and other similarly substituted 2H-indazole derivatives, which continue to be of high interest in the field of medicinal chemistry.
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